Drocinonide phosphate

Ophthalmic formulation Excipient compatibility Antibiotic-steroid combination

Drocinonide phosphate (CAS 756753-84-1, UNII: RY147APP2R) is a synthetic glucocorticoid corticosteroid and a phosphate ester prodrug of drocinonide (tetrahydrotriamcinolone acetonide). The parent molecule, drocinonide, is a 5α-reduced derivative of triamcinolone acetonide characterized by the absence of the 1,2-double bond in the steroid A-ring and a molecular weight of 438.5 g/mol.

Molecular Formula C24H36FO9P
Molecular Weight 518.5 g/mol
CAS No. 756753-84-1
Cat. No. B12757132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrocinonide phosphate
CAS756753-84-1
Molecular FormulaC24H36FO9P
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C
InChIInChI=1S/C24H36FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h13,15-17,19,27H,5-12H2,1-4H3,(H2,29,30,31)/t13-,15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyIFYQNZXTZLPPKV-QLRNAMTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drocinonide Phosphate (CAS 756753-84-1): A Phosphate-Activated Corticosteroid for Ophthalmic Formulation


Drocinonide phosphate (CAS 756753-84-1, UNII: RY147APP2R) is a synthetic glucocorticoid corticosteroid and a phosphate ester prodrug of drocinonide (tetrahydrotriamcinolone acetonide) [1]. The parent molecule, drocinonide, is a 5α-reduced derivative of triamcinolone acetonide characterized by the absence of the 1,2-double bond in the steroid A-ring and a molecular weight of 438.5 g/mol [2]. The phosphate ester modification at the 21-position is designed to enhance aqueous solubility relative to the free alcohol parent, enabling formulation as an ophthalmic solution [3]. Drocinonide phosphate potassium is listed under MeSH as a glucocorticoid and is mapped to triamcinolone acetonide as an analog [4].

Why Drocinonide Phosphate Cannot Be Interchanged with Generic Corticosteroid Analogs in Procurement


The phosphate ester prodrug design of drocinonide phosphate creates formulation-dependent differentiation that generic substitution cannot address. First, the phosphate group introduces a specific incompatibility: drocinonide phosphate potassium forms an insoluble complex with neomycin sulfate in aqueous solution, requiring dibasic sodium phosphate as a stabilizing excipient in combination ophthalmic products—an interaction not observed with non-phosphate corticosteroid esters [1]. Second, the parent scaffold, tetrahydrotriamcinolone acetonide, exhibits a markedly lower intraocular pressure (IOP) elevation profile (mean ΔIOP of 1.8 ± 1.3 mmHg at 0.25% concentration) compared to dexamethasone 0.1% (22.0 ± 2.9 mmHg), prednisolone 1.0% (10.0 ± 1.7 mmHg), and fluorometholone 0.1% (6.1 ± 1.4 mmHg), making it functionally non-equivalent to higher-IOP-risk corticosteroids in ophthalmic applications [2]. Substitution without considering these quantitative differences risks formulation failure and altered safety profiles.

Quantitative Evidence Guide: Measured Differentiation of Drocinonide Phosphate vs. Comparator Corticosteroids


Formulation Compatibility: Drocinonide Phosphate Potassium vs. Neomycin Sulfate Co-Formulation

Drocinonide phosphate potassium forms an insoluble complex with neomycin sulfate in aqueous solution, a specific incompatibility that prevents direct co-formulation without a stabilizing excipient [1]. In contrast, other phosphate steroid salts were reported to behave similarly, indicating this is a phosphate-ester-specific interaction rather than a steroid-core-dependent phenomenon [1]. Dibasic sodium phosphate prevents this precipitation without affecting steroid stability or antibiotic bioactivity [1].

Ophthalmic formulation Excipient compatibility Antibiotic-steroid combination

Intraocular Pressure Safety: Tetrahydrotriamcinolone (Parent of Drocinonide) vs. Dexamethasone, Prednisolone, and Fluorometholone

The parent compound of drocinonide phosphate, tetrahydrotriamcinolone acetonide, demonstrates a substantially lower propensity to elevate intraocular pressure (IOP) compared to clinically common ophthalmic corticosteroids [1]. At a 0.25% concentration, tetrahydrotriamcinolone produced a mean IOP rise of only 1.8 ± 1.3 mmHg, whereas dexamethasone 0.1% produced 22.0 ± 2.9 mmHg (a 12.2-fold higher elevation), prednisolone 1.0% produced 10.0 ± 1.7 mmHg (5.6-fold higher), and fluorometholone 0.1% produced 6.1 ± 1.4 mmHg (3.4-fold higher) [1]. Notably, tetrahydrotriamcinolone 0.25% and fluorometholone 0.05% and 0.01% failed to elevate IOP significantly in steroid-responsive patients [2]. This differential is attributed to the 5α-reduced (tetrahydro) structure lacking the 1,2-double bond present in triamcinolone acetonide [3].

Ocular hypertension Corticosteroid-induced glaucoma Topical ophthalmic safety

Aqueous Solubility Enhancement: Phosphate Ester Prodrug Strategy vs. Parent Free Alcohol

The phosphate ester modification at the 21-position of the corticosteroid scaffold converts the poorly water-soluble parent alcohol into a water-soluble prodrug . For the closely related triamcinolone acetonide phosphate ester, complete conversion of the prodrug to the active free alcohol is observed in vivo, with no unchanged ester detectable in urine [1]. While quantitative solubility data specific to drocinonide phosphate are not publicly available, the class of corticosteroid 21-phosphate esters has been reported to enhance aqueous solubility by up to 140-fold compared to the parent free alcohol in related systems [2]. The logP difference between drocinonide (logP = 2.51) and drocinonide phosphate potassium (logP = 3.716) reflects the altered physicochemical properties conferred by phosphate esterification .

Prodrug design Aqueous solubility Corticosteroid formulation

Procurement-Relevant Application Scenarios for Drocinonide Phosphate Based on Evidenced Differentiation


Ophthalmic Antibiotic-Steroid Combination Products Requiring Neomycin Compatibility Management

In the development or procurement of fixed-dose combination ophthalmic formulations containing neomycin sulfate as the antibiotic component, drocinonide phosphate requires explicit formulation accommodation with dibasic sodium phosphate to prevent insoluble complex formation [1]. This scenario is irrelevant for non-phosphate corticosteroid esters that do not exhibit this incompatibility. Procurement specifications for drocinonide phosphate destined for neomycin co-formulations must include compatibility verification and the inclusion of the stabilizing excipient in the bill of materials [1].

Topical Ophthalmic Corticosteroid Therapy Prioritizing Low IOP Elevation Risk

For clinical or research ophthalmic indications where minimizing steroid-induced intraocular pressure elevation is a primary safety endpoint—such as chronic use in glaucoma-susceptible populations or pediatric patients—the tetrahydrotriamcinolone scaffold (parent of drocinonide phosphate) provides a quantifiable advantage: a mean IOP rise of only 1.8 ± 1.3 mmHg vs. 22.0 ± 2.9 mmHg for dexamethasone 0.1% [2]. Procuring drocinonide phosphate for aqueous ophthalmic solutions rather than a more potent IOP-elevating corticosteroid may reduce the burden of IOP monitoring and the incidence of steroid-induced ocular hypertension [2].

Aqueous Ophthalmic Solution Formulation Where Free Alcohol Corticosteroids Have Insufficient Solubility

When the intended formulation requires a clear aqueous solution (e.g., eye drops) rather than a suspension or ointment, the phosphate ester prodrug form of drocinonide is indicated to achieve necessary solubility . The free alcohol drocinonide (logP 2.51) has limited aqueous solubility and would require non-aqueous vehicles or suspension technology. In contrast, drocinonide phosphate potassium (logP 3.716) is specifically designed as a water-soluble prodrug that undergoes complete in vivo conversion to the active free alcohol, as demonstrated for the closely related triamcinolone acetonide phosphate ester [3]. Procurement must distinguish between drocinonide (free alcohol) and drocinonide phosphate based on the intended formulation type.

Quote Request

Request a Quote for Drocinonide phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.